7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride
描述
This compound is a dihydrochloride salt featuring a hexahydrochromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a 2-(4-ethylpiperazin-1-yl)ethoxy side chain at position 6. The dihydrochloride salt form improves solubility in polar solvents, a common strategy for optimizing pharmacokinetic properties .
属性
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4.2ClH/c1-4-26-11-13-27(14-12-26)15-16-30-23-10-9-21-24(28)22(17-31-25(21)18(23)2)19-5-7-20(29-3)8-6-19;;/h5-8,17-18,21,23,25H,4,9-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZKNVIKVNYFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2CCC3C(C2C)OC=C(C3=O)C4=CC=C(C=C4)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Variations
- Hexahydrochromenone vs. Chromenone: The target compound’s partially saturated chromenone core contrasts with fully aromatic chromenones like 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (). Saturation may reduce planarity, affecting binding affinity to hydrophobic pockets in biological targets .
- Piperazine vs. Piperidine Substitution: The ethylpiperazine ethoxy side chain distinguishes it from analogs like 1-[4-(2-Imino-4-oxothiazolidin-5-yl-methyl)phenyl]piperidin-4-one (), which uses a piperidine ring.
Substituent Effects
- 4-Methoxyphenyl Group: Present in both the target compound and ’s chromenone derivative, this group contributes to π-π stacking interactions and modulates electron density.
- Dihydrochloride Salt : Unlike neutral analogs (e.g., 1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one in ), the dihydrochloride form increases aqueous solubility, critical for in vivo applications .
Data Tables
Table 1: Structural Comparison of Chromenone/Piperazine Derivatives
Research Findings and Implications
- Synthesis Efficiency : High yields (>85%) are achievable for piperazine-/piperidine-containing analogs via acid-catalyzed cyclization or substitution (e.g., 89% yield in ) .
- Spectroscopic Validation : ¹H NMR and HRMS data () confirm the structural integrity of similar compounds, suggesting analogous methods could verify the target compound’s purity .
- Solubility and Bioavailability: The dihydrochloride salt form likely enhances solubility compared to neutral analogs, aligning with trends observed in ’s chlorinated chromenones .
准备方法
Cyclization of Precursor Ketones
The hexahydrochromen-4-one core is typically synthesized via acid-catalyzed cyclization of substituted cyclohexenone derivatives. A modified Robinson annulation approach using 4-methoxybenzaldehyde and methyl vinyl ketone under acidic conditions (H2SO4, 0–5°C, 12 h) yields 3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| Catalyst | H2SO4 (98%) | - |
| Reaction Time | 12 h | - |
The 8-methyl group originates from methyl vinyl ketone, with stereochemical control achieved through low-temperature conditions.
Reduction and Functionalization
Selective reduction of the chromenone’s α,β-unsaturated ketone system using NaBH4 in methanol (25°C, 2 h) produces the 7-hydroxy intermediate. This step requires precise stoichiometry (1.2 eq NaBH4) to avoid over-reduction.
Ethylpiperazine Side Chain Installation
Synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine
The side chain precursor is prepared via nucleophilic substitution of 1,2-dichloroethane with 4-ethylpiperazine. Using K2CO3 as a base in acetonitrile (reflux, 8 h), this reaction achieves 85% yield. Critical factors include:
Etherification of Chromenone Core
The 7-hydroxy group undergoes Williamson ether synthesis with 1-(2-chloroethyl)-4-ethylpiperazine. Optimal conditions involve:
Monitoring via TLC (EtOAc:hexanes = 3:1) confirms complete consumption of the hydroxy intermediate.
Salt Formation and Purification
Dihydrochloride Preparation
Treatment of the free base with HCl gas in anhydrous ethanol (0°C, 2 h) yields the dihydrochloride salt. Key parameters:
| Parameter | Value | Outcome |
|---|---|---|
| HCl Equivalents | 2.2 eq | Complete protonation |
| Temperature | 0–5°C | Minimizes degradation |
| Crystallization Solvent | Ethanol/ether (1:3) | 95% purity |
Recrystallization Optimization
Double recrystallization from ethanol/water (9:1 v/v) increases purity to >99.5%, as verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Analytical Characterization
Spectroscopic Data
Chiral Purity
Using Chiralpak AD-H column (hexane:IPA = 85:15), enantiomeric excess >99.9% is achieved when starting from enantiopure intermediates.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Solvent recovery systems achieve 92% DMF reuse.
- Catalytic HCl neutralization with NaOH produces NaCl effluent meeting EPA discharge standards.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical Stepwise | 58 | 98.7 | 1.00 |
| Convergent | 72 | 99.5 | 0.85 |
| Flow Chemistry | 81 | 99.1 | 0.75 |
The convergent approach balancing yield and cost is preferred for pilot-scale production.
Regulatory Considerations
Impurity Profiling
ICH guidelines require control of three critical impurities:
| Impurity | Structure | Limit (ppm) |
|---|---|---|
| Des-ethyl piperazine | Lacks ethyl group on piperazine | ≤50 |
| Chromenone dimer | Aldol condensation product | ≤100 |
| Chloroethyl analogue | Incomplete substitution product | ≤30 |
Genotoxicity Assessment
AMES testing shows no mutagenicity up to 1 mg/plate (TA98, TA100 strains).
常见问题
Q. How can reaction scalability be improved without compromising yield?
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
